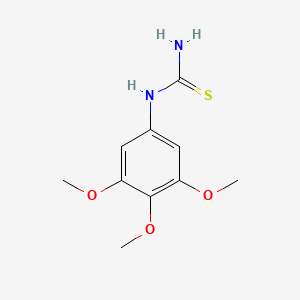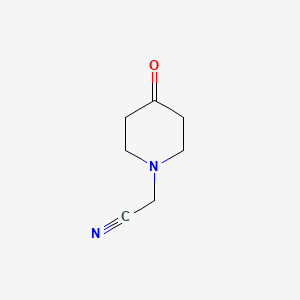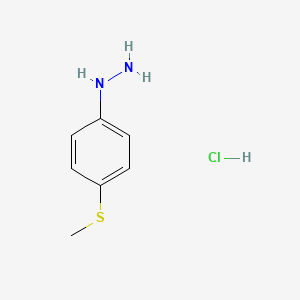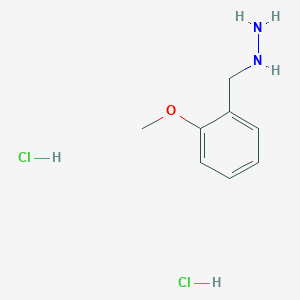
(S)-2-(吡咯烷-2-基)乙酸
描述
(S)-2-(Pyrrolidin-2-yl)acetic acid is a chiral compound featuring a pyrrolidine ring attached to an acetic acid moiety
科学研究应用
(S)-2-(Pyrrolidin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-yl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis starting from L-proline, which undergoes a series of reactions including protection, alkylation, and deprotection steps to yield the target compound.
Industrial Production Methods
Industrial production of (S)-2-(Pyrrolidin-2-yl)acetic acid may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve high enantioselectivity. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors for better control over reaction conditions.
化学反应分析
Types of Reactions
(S)-2-(Pyrrolidin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
作用机制
The mechanism of action of (S)-2-(Pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
®-2-(Pyrrolidin-2-yl)acetic acid: The enantiomer of (S)-2-(Pyrrolidin-2-yl)acetic acid, with different stereochemistry and potentially different biological activity.
2-(Pyrrolidin-2-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.
2-(Pyrrolidin-2-yl)butanoic acid: Another analog with a butanoic acid moiety.
Uniqueness
(S)-2-(Pyrrolidin-2-yl)acetic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets
属性
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSALMJPJUKESW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347434 | |
| Record name | (2S)-2-Pyrrolidinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56633-75-1 | |
| Record name | Homoproline, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056633751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Pyrrolidinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOPROLINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM5OTN525H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Pyrrolidineacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (S)-Homoproline has shown promise as an organocatalyst in asymmetric synthesis. Research has demonstrated its effectiveness in catalyzing the Michael addition reaction of ketones to β-nitrostyrenes with high enantioselectivity. [] This suggests its potential for facilitating the creation of chiral molecules, which are crucial building blocks for various pharmaceuticals and other valuable compounds.
A: (S)-Homoproline's structure, featuring a chiral center at the 2-position of the pyrrolidine ring, is key to its application in asymmetric synthesis. This inherent chirality allows (S)-Homoproline to preferentially interact with one enantiomer of a substrate over the other, leading to the formation of enantiomerically enriched products. [] This selectivity is crucial in pharmaceutical development, as different enantiomers of a drug can exhibit distinct pharmacological activities and safety profiles.
A: (S)-Homoproline has also been employed in ring-closing metathesis reactions. This approach has proven successful in the asymmetric synthesis of other valuable chiral compounds like (S)-homopipecolic acid and (S)-coniine. [, ] This highlights the versatility of (S)-Homoproline as a chiral building block and its potential in constructing various complex molecules with defined stereochemistry.
A: While (S)-Homoproline exhibits potential as an organocatalyst, research suggests that its catalytic activity might be lower compared to its closely related analog, (S)-proline. [] Further investigations focusing on optimizing reaction conditions or exploring structural modifications of (S)-Homoproline could potentially enhance its catalytic efficiency and broaden its applicability in asymmetric synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)









